N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of thiophene and thiadiazole rings through cyclization reactions. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide include other heterocyclic compounds with thiophene, thiadiazole, and oxazole rings. Examples include:
- 2-(5-bromothiophen-2-yl)-1,3,4-thiadiazole
- 5-(thiophen-2-yl)-1,2,4-oxadiazole
- 3-(5-bromothiophen-2-yl)-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H7BrN4O2S3 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H7BrN4O2S3/c15-11-4-3-10(23-11)12-16-14(24-19-12)17-13(20)7-6-8(21-18-7)9-2-1-5-22-9/h1-6H,(H,16,17,19,20) |
InChI Key |
XQGFSSSVCLOZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.